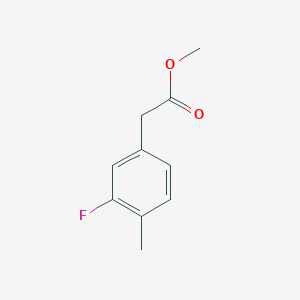

Methyl 2-(3-fluoro-4-methylphenyl)acetate

Vue d'ensemble

Description

Methyl 2-(3-fluoro-4-methylphenyl)acetate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior and properties that Methyl 2-(3-fluoro-4-methylphenyl)acetate might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce the desired functional groups and molecular architecture. For instance, the synthesis of fluorogenic reagents for amine detection involves the creation of a fluorophore that can react with primary amines, indicating that similar strategies could be employed for synthesizing Methyl 2-(3-fluoro-4-methylphenyl)acetate with specific functional groups for targeted applications .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide detailed information about the arrangement of atoms within a molecule and the geometry of its crystal lattice. For example, the crystal structure analysis of a compound with a methoxyimino and phenoxy methyl phenyl acetate moiety revealed the presence of weak intermolecular interactions, which could also be relevant for understanding the packing and stability of Methyl 2-(3-fluoro-4-methylphenyl)acetate .

Chemical Reactions Analysis

The reactivity of compounds similar to Methyl 2-(3-fluoro-4-methylphenyl)acetate can be inferred from their behavior in various chemical reactions. For instance, the synthesis of a compound with a fluorophenyl and phenylsulfonyl isoxazolidinyl acetate structure involved reactions such as amidation and cyclization, suggesting that Methyl 2-(3-fluoro-4-methylphenyl)acetate could also participate in similar reactions, depending on the presence of reactive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. Techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and spectroscopic methods are used to determine properties like melting points, boiling points, solubility, and stability. For example, the study of a compound with a fluorophenyl and methylphenylcarbamoyl phenyl acetate structure provided insights into its thermal properties and intermolecular hydrogen bonding, which are important factors in the compound's physical state and reactivity .

Applications De Recherche Scientifique

Fluorinated Molecules in Structural and Medicinal Chemistry

Methyl 2-(3-fluoro-4-methylphenyl)acetate and related fluorinated compounds have diverse applications in structural chemistry and medicinal research. Structural analyses of similar fluorinated molecules reveal unique molecular geometries and hydrogen bonding patterns. For instance, studies on ortho-fluorophenylglycine showed planar acetate anions with fluorophenyl groups attached at specific angles, highlighting intricate molecular interactions and structural configurations (Burns & Hagaman, 1993).

Electrochemical Fluorination Techniques

Advanced techniques such as electrochemical fluorination are employed to synthesize fluorinated compounds, including variants of methyl phenyl acetates. These methods allow precise control over fluorination efficiency and product yield, contributing to the development of fluorinated pharmaceuticals and materials (Balandeh et al., 2017).

Substituent Effects on Fluorinated Compounds

Research into the substituent effects on fluorinated compounds like (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one, a structurally similar compound to Methyl 2-(3-fluoro-4-methylphenyl)acetate, provides insights into how different chemical groups influence the physical and chemical properties of these molecules. These findings are crucial for designing targeted molecules with desired characteristics in various fields including drug design and material science (Balaji et al., 2015).

Crystallographic Analysis and Molecular Structure

Detailed crystallographic analysis of fluorinated compounds helps in understanding their molecular structure, bonding patterns, and potential reactivity. Studies on related molecules like 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provide valuable data on molecular conformations and intermolecular interactions (Yaman et al., 2019).

Safety and Hazards

“Methyl 2-(3-fluoro-4-methylphenyl)acetate” is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

methyl 2-(3-fluoro-4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNYZAHRLYMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730852 | |

| Record name | Methyl (3-fluoro-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-fluoro-4-methylphenyl)acetate | |

CAS RN |

787585-29-9 | |

| Record name | Methyl (3-fluoro-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

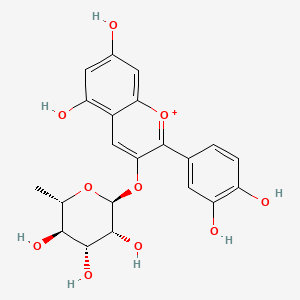

![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)